1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERAZINE
Overview
Description
1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERAZINE typically involves multiple steps, including:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PYRROLIDINE: Contains a pyrrolidine ring.
Uniqueness
1-(BENZENESULFONYL)-4-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S2/c1-26(22,23)20-9-5-6-15(14-20)17(21)18-10-12-19(13-11-18)27(24,25)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYWNNFSAZWERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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